2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
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Description
The compound “2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” belongs to the class of 1,2,4-triazoles . Triazoles are known for their multidirectional biological activity and are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . They have been reported to have antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds, such as 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is stable and difficult to cleave . They exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . They are also suitable as antiviral and anti-infective drugs .Physical and Chemical Properties Analysis
1,2,4-Triazoles are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility . These properties make them interact with biological receptors with high affinity .Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated as potential inhibitors of c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
It’s worth noting that similar compounds have shown to intercalate dna , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given that similar compounds have been shown to inhibit c-met kinase , it’s plausible that this compound could affect pathways related to cellular growth, survival, and migration.
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the synthesis of similar compounds has been shown to be highly efficient and environmentally advantageous .
Future Directions
The development of new antibacterial molecules with novel mechanisms of action is crucial to overcome the development of drug resistance . Structural modification or optimization of existing agents by improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles is a promising approach . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-2-25-16-15-22-21-13(23(15)6-5-19-16)9-20-14(24)7-10-3-4-11(17)8-12(10)18/h3-6,8H,2,7,9H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYWQMWWKPMKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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